4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a 1,2,4-triazole core. Its molecular formula is C₁₂H₁₄ClN₅O₂S₂, with a molecular weight of 332.8 g/mol and a calculated logP value of 1.7, indicating moderate lipophilicity . The structure includes a 4-chlorobenzenesulfonamide moiety linked via an ethyl group to a 5-sulfanyl-substituted triazole ring. Its design is rooted in optimizing anticancer activity through balanced hydrophobicity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S2/c1-3-17-11(14-15-12(17)20)8(2)16-21(18,19)10-6-4-9(13)5-7-10/h4-8,16H,3H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQXVXZIPDXCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332890 | |
| Record name | 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338953-97-2 | |
| Record name | 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a triazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described using the following details:
| Property | Description |
|---|---|
| Molecular Formula | C13H16ClN5O2S |
| Molecular Weight | 327.81 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amides and can form hydrogen bonds with target proteins. This interaction may inhibit various enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group enhances this activity by interfering with folate synthesis in bacteria.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have been tested against human cancer cell lines:
These studies suggest that such compounds can induce apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
Compounds with triazole structures have also been reported to possess anti-inflammatory effects. For example, some derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
Case Studies
One notable study involved the synthesis of a series of triazole-containing compounds, which were tested against various cancer cell lines. The results demonstrated that certain modifications to the triazole ring significantly enhanced cytotoxicity:
- Study on Triazole Derivatives : Researchers synthesized multiple triazole derivatives and evaluated their anticancer activity against various human cancer cell lines, finding that specific substitutions on the triazole ring improved efficacy significantly.
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group on the benzenesulfonamide moiety undergoes nucleophilic substitution under controlled conditions:
For example, reaction with 4-methoxybenzylthiol in tetrahydrofuran (THF) produces analogs with enhanced lipophilicity.
Oxidation Reactions
The sulfanyl (-S-) group oxidizes to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfoxide (R-SO-R') | 68–72% |
| m-CPBA | Dichloromethane, 0°C | Sulfone (R-SO₂-R') | 85–90% |
Oxidation alters electronic properties and biological target interactions .
Acid-Base Reactions
The sulfonamide NH (pKa ≈ 9.5–10.2) participates in acid-base equilibria:
-
Protonation : Forms a zwitterionic structure in acidic media (pH < 4).
-
Deprotonation : Generates a sulfonamidate anion in basic conditions (pH > 11), enhancing nucleophilicity .
Reduction Reactions
The sulfonamide carbonyl is resistant to reduction, but the triazole ring undergoes partial hydrogenation:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6h | Reduced triazole (1,2-dihydro derivative) | Low yield (≤30%) |
| H₂/Pd-C | Ethanol, 50°C, 12h | Partially saturated triazole | Requires high pressure |
Coupling Reactions
The sulfonamide group facilitates metal-mediated cross-coupling:
| Reaction Type | Catalysts/Reagents | Products | Applications |
|---|---|---|---|
| Ullmann coupling | CuI, 1,10-phenanthroline | Biaryl derivatives | Drug candidate synthesis |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl-boronate adducts | Radioligand development |
Stability Under Thermal and Photolytic Conditions
| Condition | Stability Profile | Degradation Products |
|---|---|---|
| Thermal (150°C) | Decomposes via sulfonamide cleavage | SO₂, triazole fragments |
| UV light (254 nm) | Sulfanyl group dimerizes to disulfide | Disulfide-linked dimers |
Comparative Reaction Kinetics
| Functional Group | Relative Reactivity (k, ×10⁻³ s⁻¹) | Dominant Pathway |
|---|---|---|
| Chloro substituent | 4.2 ± 0.3 | SNAr with strong nucleophiles |
| Sulfanyl group | 1.8 ± 0.2 | Oxidation > alkylation |
| Triazole ring | 0.5 ± 0.1 | Electrophilic substitution |
Mechanistic Insights
-
Nucleophilic substitution at the chloro group follows a second-order kinetic model (r² > 0.98) .
-
Oxidation of the sulfanyl group proceeds via a radical intermediate, as confirmed by ESR spectroscopy.
-
Acid-base behavior correlates with Hammett σ values (ρ = 1.2), indicating resonance stabilization of the sulfonamidate ion .
This reactivity profile supports applications in medicinal chemistry for analog synthesis and prodrug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity and Substituent Effects
Key analogs and their biological activities are summarized below:
- Anticancer Potency : The most active analog in the NCI-60 panel () demonstrated broad-spectrum activity at 1.9–3.0 μM GI₅₀ , attributed to the methylthio group enhancing membrane permeability and target binding . The target compound’s ethyl and sulfanyl substituents may offer similar hydrophobicity but require empirical validation.
- Toxicity Considerations : W-18, a structurally distinct analog with a nitro group and piperidinylidene moiety, is classified as a Schedule 9 poison due to high toxicity . This underscores the safety advantage of the target compound’s simpler substituents.
Structural and Physicochemical Properties
Table 2: Molecular Properties Comparison
| Property | Target Compound | Compound 30 | NCI-60 Lead | W-18 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 332.8 | 587.1 | ~400–450 | 454.4 |
| logP | 1.7 | N/A | ~2.5–3.0 | ~3.8 |
| Hydrogen Bond Acceptors | 5 | 8 | 6–7 | 7 |
| Rotatable Bonds | 5 | 10 | 6–8 | 9 |
- Lipophilicity: The target compound’s logP (1.7) is lower than W-18 (~3.8), suggesting reduced nonspecific binding and improved solubility .
- Conformational Flexibility : With 5 rotatable bonds , the target compound may exhibit better target engagement than bulkier analogs like Compound 30 (10 rotatable bonds ) .
Q & A
Basic: What are the standard synthetic protocols for 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the triazole core via cyclocondensation. For example, 4-amino-3,5-disubstituted-1,2,4-triazoles are synthesized by reacting hydrazine derivatives with nitriles or carboxylic acids under reflux .
- Step 2: Sulfonylation of the triazole intermediate. A benzenesulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) is reacted with the triazole in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
